1,1'-(2,6-pyridinediyldicarbonyl)bis(4-ethylpiperazine)
Overview
Description
The compound “1,1’-(2,6-pyridinediyldicarbonyl)bis(4-ethylpiperazine)” is a chemical compound with the molecular formula C15H19N3O2 . It is also known as Pyrrolidine,1,1’- (2,6-pyridinediyldicarbonyl)bis- (9CI) .
Molecular Structure Analysis
The molecular structure of “1,1’-(2,6-pyridinediyldicarbonyl)bis(4-ethylpiperazine)” consists of a central pyridine ring with two penta-fluoro-phenyl substituted imine groups in positions 2 and 6 . The whole molecule is generated by mirror symmetry, the mirror bisecting the N and para-C atom of the pyridine ring .Physical and Chemical Properties Analysis
The compound “1,1’-(2,6-pyridinediyldicarbonyl)bis(4-ethylpiperazine)” has a predicted boiling point of 512.0±35.0 °C and a predicted density of 1.257±0.06 g/cm3 . Its molecular weight is 273.33 .Scientific Research Applications
Synthesis and Biological Activity
1,1'-(2,6-pyridinediyldicarbonyl)bis(4-ethylpiperazine) and its derivatives have been extensively studied for their potential in various scientific research applications. For instance, the synthesis and evaluation of a series of bis-(arylmethylidene)pyridine-2,4-dicarbohydrazides derived from 2,4-Pyridinedicarbohydrazide have demonstrated promising antibacterial, anti-inflammatory, and anti-allergic activities, showcasing the chemical's versatility in drug development (O. A. El-Salam & Mohamed M. Abdulla, 2008).
Coordination Polymers and Metal Complexes
The chemical's utility extends to the synthesis of coordination polymers and metal complexes. For example, 2,6-Pyridinedicarbonyldichloride has been reacted with pyrazole derivatives in the presence of trimethylamine, leading to the formation of coordination polymers with copper. These polymers exhibit interesting 1D and 2D architectures, highlighting their potential in materials science (Ezzat Khan et al., 2018).
Chemosensing Applications
The structural modification of 1,1'-(2,6-pyridinediyldicarbonyl)bis(4-ethylpiperazine) has led to efficient chemosensing systems for transition metal ions. The incorporation of piperazine moieties at specific positions enhances the molecule's ability to recognize and bind metal ions, demonstrating its utility in the development of sensitive and selective chemical sensors (H. Kim et al., 2008).
Material Science and Polymer Research
The compound and its derivatives have also found applications in material science and polymer research. For instance, the synthesis of pentadentate mixed dithiolate chelating ligands from heterocycles and 2-mercaptoethylamines, derived from 2,6-pyridinedialdehyde, points to the compound's role in creating novel chelating agents that could form complexes of biomimetic importance (Zongren Zhang et al., 1999).
Properties
IUPAC Name |
[6-(4-ethylpiperazine-1-carbonyl)pyridin-2-yl]-(4-ethylpiperazin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N5O2/c1-3-21-8-12-23(13-9-21)18(25)16-6-5-7-17(20-16)19(26)24-14-10-22(4-2)11-15-24/h5-7H,3-4,8-15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLKXWFZPGAUIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=NC(=CC=C2)C(=O)N3CCN(CC3)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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